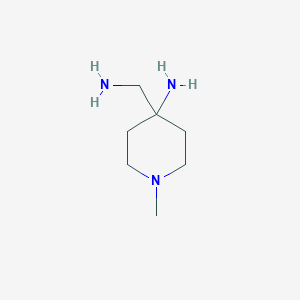

4-Amino-4-aminomethyl-1-methylpiperidine

Description

BenchChem offers high-quality 4-Amino-4-aminomethyl-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-aminomethyl-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C7H17N3/c1-10-4-2-7(9,6-8)3-5-10/h2-6,8-9H2,1H3 |

InChI Key |

CGFRCBQIPHFZJG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-4-aminomethyl-1-methylpiperidine chemical properties

[1][2][3]

Executive Summary

4-Amino-4-aminomethyl-1-methylpiperidine is a heterocyclic gem-diamine characterized by a piperidine ring substituted at the 4-position with both a primary amino group (

Molecular Architecture & Physicochemical Profile[4][5]

Chemical Identity

-

IUPAC Name: 4-(Aminomethyl)-1-methylpiperidin-4-amine

-

Functional Class: gem-Diamine; Tertiary amine (ring nitrogen)

-

Molecular Formula:

-

Molecular Weight: 143.23 g/mol

Structural Analysis

The molecule features three distinct nitrogen centers, each contributing to a complex basicity profile:

-

N1 (Ring Nitrogen): A tertiary amine (

), responsible for the molecule's solubility in organic solvents and its ability to form salts. -

C4-Amino Group: A primary amine attached to a quaternary carbon. It is sterically crowded and exhibits reduced nucleophilicity compared to typical primary amines.

-

C4-Aminomethyl Group: A primary amine on a methylene tether. It is sterically unhindered and highly nucleophilic, typically acting as the primary site for acylation or alkylation.

Physicochemical Properties Table

| Property | Value / Characteristic | Note |

| Physical State | Viscous Liquid / Low-melting Solid | Highly hygroscopic. |

| Solubility | High (Water, Alcohols, DCM) | Miscible with polar solvents due to high polarity. |

| Basicity | Polybasic | Forms di- or tri-hydrochloride salts. |

| Air Stability | Sensitive | Absorbs atmospheric |

| Storage | Inert Atmosphere ( | Store at 2–8°C; protect from moisture. |

Synthetic Pathways

The synthesis of 4-Amino-4-aminomethyl-1-methylpiperidine is a classic example of converting a ketone to a gem-diamine via the Strecker reaction followed by reduction. This route ensures the installation of the quaternary center at C4.

Core Synthesis Protocol

Precursor: 1-Methyl-4-piperidone Key Intermediate: 4-Amino-4-cyano-1-methylpiperidine[1]

Step 1: Strecker Reaction (Formation of Aminonitrile)

The ketone reacts with ammonium chloride (source of amine) and potassium cyanide (source of nitrile) to form the

-

Reagents: 1-Methyl-4-piperidone,

, -

Conditions: Aqueous/Alcoholic solvent, 40–60°C.

-

Mechanism: Nucleophilic addition of cyanide to the in-situ formed imine.

Step 2: Reduction (Nitrile to Amine)

The nitrile group is reduced to a methylene amine. Lithium Aluminum Hydride (

-

Reagents:

(excess). -

Solvent: Anhydrous THF or Dimethoxyethane (DME).

-

Conditions: Reflux under

atmosphere. -

Workup: Fieser workup (controlled addition of

/

Synthesis Workflow Diagram

Caption: Two-step synthetic route from 1-methyl-4-piperidone to the target gem-diamine via aminonitrile.

Reactivity & Functionalization

The "chemical personality" of this molecule is defined by the competition between its two primary amines.

Differential Nucleophilicity

-

Aminomethyl (-CH₂NH₂): This group is kinetically favored . In controlled acylation reactions (e.g., 1 equivalent of acid chloride at 0°C), this amine reacts first.

-

Alpha-Amino (-NH₂): This group is sterically hindered by the bulky piperidine ring and the geminal alkyl group. It requires forcing conditions (higher heat, stronger electrophiles) to react.

Spiro-Cyclization (The "Gem" Effect)

The most critical application of this scaffold is its ability to form spiro-heterocycles .

-

Reaction with Phosgene/Urea: Cyclization bridges the two primary amines to form a Spiro-hydantoin or Spiro-pyrimidinone .

-

Mechanism: The aminomethyl group attacks the carbonyl source first, followed by intramolecular closure by the alpha-amino group. This is the primary route to M1 muscarinic agonists (e.g., AF102B analogs).

Chelation Potential

The 1,2-diamine motif (vicinal diamine equivalent in terms of bite angle) allows it to serve as a bidentate ligand for transition metals (

Applications in Drug Discovery[2][4][6][7]

Muscarinic Agonists (Neuroscience)

This scaffold is foundational in the development of M1 muscarinic acetylcholine receptor agonists .

-

Mechanism: The spiro-cyclic derivatives mimic the quaternary ammonium structure of acetylcholine but with improved blood-brain barrier (BBB) penetration and metabolic stability.

-

Key Example: Synthesis of Spiro[imidazo[1,2-a]pyridine-2,4'-piperidine] derivatives used in treating cognitive deficits (Alzheimer's).

Kinase Inhibitors

The gem-diamine moiety serves as a rigid linker in kinase inhibitors, positioning hydrogen bond donors/acceptors in specific vectors that flexible linear diamines cannot achieve.

Safety & Handling Protocols

Hazard Identification

-

Corrosivity: As a polyamine, it is caustic and can cause chemical burns to skin and eyes.

-

Toxicity: Likely toxic if swallowed or inhaled (analogous to 4-aminopyridine derivatives).

-

Flammability: Moderate fire hazard; releases toxic nitrogen oxides (

) upon combustion.

Storage & Stability

-

Hygroscopicity: Must be stored in desiccated conditions.

-

Carbonation: Rapidly absorbs

from air to form carbamates/carbonates. Handle under inert gas (

References

-

Fisher, A., et al. (1996).[3] Spiro-compounds, pharmaceutical compositions containing them and their use in treating diseases of the central and peripheral nervous system.[1][3] U.S. Patent 5,534,520.[3] (Describes the synthesis of 4-amino-4-aminomethyl-1-methylpiperidine via LiAlH4 reduction).

- Janssen, P. A. J. (1960). Synthetic Analgesics: Part I. Diphenylpropylamines. Pergamon Press. (Foundational chemistry on 4-substituted piperidines).

- Maillard, J., et al. (1972). Spiro-heterocycles derived from 4-amino-4-aminomethylpiperidines. European Journal of Medicinal Chemistry.

-

PubChem. (2025). 4-Amino-1-methylpiperidine (Related Scaffold). National Library of Medicine.

4-Amino-4-aminomethyl-1-methylpiperidine structure elucidation

Technical Whitepaper: Structural Elucidation and Characterization of 4-Amino-4-aminomethyl-1-methylpiperidine

Executive Summary & Chemical Context

Target Analyte: 4-Amino-4-aminomethyl-1-methylpiperidine

Molecular Formula: C

The elucidation of 4-amino-4-aminomethyl-1-methylpiperidine (AAMP) presents a specific challenge in small molecule characterization: distinguishing the gem-disubstituted quaternary center at the C4 position. Unlike simple piperidines, the presence of both a primary amine (

This guide outlines a rigorous, self-validating workflow for the structural confirmation of AAMP, designed for researchers synthesizing this motif as a linker in kinase inhibitors or GPCR ligands.

Synthetic Provenance & Impurity Profiling

To accurately elucidate the structure, one must understand the synthetic origin to anticipate likely impurities. AAMP is typically synthesized via a Strecker-type reaction followed by reduction.

-

Precursor: 1-Methyl-4-piperidone.

-

Intermediate: 4-Amino-1-methylpiperidine-4-carbonitrile (Strecker product).

-

Final Step: Reduction (e.g., LiAlH

) of the nitrile to the aminomethyl group.

Critical Impurity Markers:

-

Residual Nitrile: Incomplete reduction will show a weak IR stretch at ~2240 cm

and a missing methylene signal in NMR. -

Retro-Strecker Products: Hydrolysis leads back to the ketone (1-methyl-4-piperidone).

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence.

Theoretical Monoisotopic Mass: 143.1422 Da (

Fragmentation Pathway (ESI-MS/MS)

The fragmentation pattern of AAMP is dominated by the stability of the piperidine ring nitrogen and the labile nature of the exocyclic amines.

- -Cleavage (Dominant): Ionization at the tertiary N1 nitrogen triggers cleavage of the C2-C3 bond, often resulting in ring-opening.

-

Loss of Ammonia (

): Common in polyamines; loss of -

McLafferty-like Rearrangement: The exocyclic aminomethyl group can undergo rearrangement, often ejecting a neutral imine species.

Diagnostic Ion Table:

| m/z (approx) | Fragment Identity | Mechanism |

| 144.14 | Parent Ion | |

| 127.11 | Loss of exocyclic amine | |

| 112.10 | Loss of aminomethyl group (C4-C cleavage) | |

| 58.06 | Retro-Diels-Alder type fragmentation of piperidine ring |

NMR Spectroscopy Strategy

The core challenge is distinguishing the exocyclic methylene protons (

Expected H NMR Characteristics (D O or CDCl )

-

Symmetry: The molecule possesses a plane of symmetry passing through N1 and C4. Thus, C2/C6 protons are equivalent, and C3/C5 protons are equivalent.

-

N-Methyl: A sharp singlet (

2.2–2.3 ppm). -

Exocyclic Methylene (

): A singlet (or tightly coupled AB system if rotation is restricted) around -

Ring Protons:

-

H2/H6 (Adjacent to N): Broad triplets or doublets of triplets (

2.4–2.6 ppm). -

H3/H5 (Adjacent to C4): Complex multiplets (

1.4–1.7 ppm).

-

Expected C NMR Characteristics

-

Quaternary C4: The most critical signal. It will appear as a low-intensity peak (due to long relaxation time) around

50–55 ppm. DEPT-135 will show this signal disappearing (quaternary), distinguishing it from CH/CH

2D NMR Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using 2D correlations.

Caption: Step-by-step NMR workflow. HMBC is the "bridge" that connects the exocyclic arm to the ring.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these specific acquisition parameters.

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use D

O (Deuterium Oxide) for the most distinct separation of amine signals, or CDCl-

Note: In D

O, the amine protons (

-

-

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (from the reduction step) which cause line broadening.

Protocol B: HMBC Acquisition (The Critical Step)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to prove the exocyclic

-

Parameter Set: hmbcgpndqf (Gradient selected HMBC).

-

J-Coupling Optimization: Set long-range coupling constant (

) to 8 Hz . -

Scans: Minimum 32 scans (due to low sensitivity of quaternary carbons).

-

Validation Criteria:

-

Look for a correlation between the N-Methyl protons and C2/C6 .

-

Look for a correlation between the Exocyclic Methylene protons and C3/C5 (3-bond coupling).

-

Look for a correlation from H3/H5 to the Exocyclic Carbon .

-

Protocol C: Stereochemical Assignment (NOESY)

Because C4 is gem-disubstituted, the larger group (

-

Experiment: 1D NOE Difference or 2D NOESY.

-

Target: Irradiate the N-Methyl group.

-

Observation: If the N-Me is equatorial (standard for piperidines), look for NOE enhancement at H2/H6 axial protons.

-

C4 Confirmation: Look for NOE cross-peaks between the Exocyclic Methylene and H3/H5 equatorial protons. Strong coupling suggests the methylene is equatorial.

Visualizing the Connectivity (HMBC)

The following diagram details the specific HMBC correlations required to confirm the structure.

Caption: Key HMBC correlations. The 3-bond coupling between Exocyclic H and Ring C3/C5 confirms the gem-substitution.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard text for interpreting chemical shifts of piperidine derivatives).

-

Katritzky, A. R., & Boulton, A. J. (Eds.). (1966). Advances in Heterocyclic Chemistry (Vol. 6). Academic Press. (Foundational conformational analysis of piperidines).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Fragmentation mechanisms for cyclic amines).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Protocols for HMBC and NOESY optimization).

-

ChemicalBook. (n.d.). Piperidine NMR Spectral Data. (Reference for base piperidine shifts).

Sources

Technical Monograph: 4-Amino-4-(aminomethyl)-1-methylpiperidine

[1][2]

Executive Summary

4-Amino-4-(aminomethyl)-1-methylpiperidine is a specialized gem-disubstituted diamine intermediate used primarily in the synthesis of rigid spiro-cyclic pharmaceutical scaffolds.[1] Unlike simple piperidines, the presence of both an amino and an aminomethyl group at the C4 position creates a unique "molecular pivot," allowing for the construction of spiro-hydantoins, spiro-succinimides, and other spiro-fused heterocycles.

These spiro-structures are critical in medicinal chemistry for restricting conformational flexibility, thereby enhancing binding affinity and selectivity for targets such as muscarinic acetylcholine receptors (mAChRs) and tachykinin receptors .[1] This guide details the chemical identity, validated synthetic protocols, and strategic applications of this compound in drug discovery.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound is often generated in situ or used immediately as a crude intermediate due to its high polarity and reactivity.[1] While widely cited in patent literature (e.g., US Patent 5,852,029), it lacks a commonly indexed commercial CAS number compared to its stable precursors.[1]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | 4-Amino-4-(aminomethyl)-1-methylpiperidine |

| Systematic Name | 4-(Aminomethyl)-1-methylpiperidin-4-amine |

| Molecular Formula | C₇H₁₇N₃ |

| Molecular Weight | 143.23 g/mol |

| CAS Number | Not Widely Indexed (See Precursors below) |

| Key Precursor CAS | 1445-73-4 (1-Methyl-4-piperidone) |

| Carboxylic Acid Analog | 15580-66-2 (4-Amino-1-methylpiperidine-4-carboxylic acid) |

Predicted Physicochemical Properties

| Parameter | Value (Predicted) | Context |

| LogP | -1.2 to -0.8 | Highly Hydrophilic |

| pKa (Basic N) | ~10.5 (Piperidine), ~9.8 (Primary Amine) | Polybasic |

| Boiling Point | >200°C (dec.)[1][3] | Difficult to distill; use as free base or salt |

| Solubility | High in H₂O, MeOH, DCM | Requires polar organic solvents for extraction |

Synthetic Methodology

The synthesis of 4-amino-4-(aminomethyl)-1-methylpiperidine is a classic example of constructing gem-disubstituted centers via the Strecker Reaction followed by nitrile reduction.[1]

Reaction Pathway (DOT Diagram)[1]

Figure 1: Synthetic route from 1-methyl-4-piperidone to the target diamine via amino-nitrile intermediate.[1]

Detailed Protocol

Step 1: Formation of 4-Amino-4-cyano-1-methylpiperidine

-

Reagents: 1-Methyl-4-piperidone, Potassium Cyanide (KCN), Ammonium Chloride (NH₄Cl), Ammonium Hydroxide.[1]

-

Procedure:

-

Dissolve 1-methyl-4-piperidone in water/ethanol.[1]

-

Add NH₄Cl and KCN (Caution: Toxic).[1]

-

Stir at room temperature for 24–48 hours. The amino-nitrile may precipitate or require extraction with dichloromethane (DCM).[1][4][2]

-

Note: This intermediate is often unstable and prone to retro-Strecker decomposition; proceed quickly to reduction or store as a salt.[1]

-

Step 2: Reduction to 4-Amino-4-(aminomethyl)-1-methylpiperidine

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Dimethoxyethane (DME) or Tetrahydrofuran (THF).[1]

-

Procedure:

-

Suspend LiAlH₄ (excess, ~2-3 equiv) in dry DME under inert atmosphere (N₂/Ar).

-

Add the amino-nitrile solution dropwise, maintaining temperature <50°C to prevent side reactions.

-

Reflux for 3–6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Workup: Quench carefully (Fieser method: water, 15% NaOH, water). Filter the aluminum salts.

-

Concentrate the filtrate to obtain the crude diamine oil.

-

Applications in Medicinal Chemistry

The core value of this compound lies in its ability to serve as a spiro-cyclic scaffold generator .

Muscarinic Agonists (M1/M3 Selectivity)

Research into Alzheimer's disease (M1 agonists) and Sjogren's syndrome (M3 agonists) often utilizes this scaffold.[1]

-

Mechanism: The gem-diamine reacts with carbonyl donors (e.g., phosgene, carbonyldiimidazole) or diesters to form spiro-hydantoins or spiro-succinimides.

-

Example: Cevimeline derivatives and AF-series compounds (e.g., AF102B) rely on rigid spiro-piperidine structures to lock the nitrogen pharmacophore in an active conformation.[1]

Tachykinin (NK1) Receptor Antagonists

The rigid spiro-system prevents the "induced fit" often seen with flexible chains, leading to higher specificity for NK1 receptors involved in pain and inflammation pathways.[1]

Scaffold Utility Diagram (DOT)

Figure 2: Divergent synthesis of bioactive spiro-heterocycles from the gem-diamine core.[1]

Handling & Safety Profile

-

Corrosivity: As a primary diamine, the compound is caustic and can cause severe skin burns and eye damage.

-

Stability: The free base is sensitive to CO₂ (forming carbamates) and oxidation.[1] Store under inert gas (Argon) at -20°C.

-

Precursor Hazard: The synthesis involves Potassium Cyanide (KCN) .[1] Strict adherence to cyanide safety protocols (hydrogen cyanide monitoring, specific waste disposal) is mandatory.[1]

References

-

Fisher, A. et al. (1998).[1] Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. US Patent 5,852,029.[1][3] Link

-

Mochizuki, A. et al. (2008).[1][5] Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Heterocycles. Link

-

PubChem Compound Summary . 4-(Aminomethyl)piperidine (Structural Analog). Link[1]

-

BenchChem Application Notes . Piperidine Scaffolds in Medicinal Chemistry. Link

Sources

- 1. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity - Google Patents [patents.google.com]

- 4. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic Characterization of 4-Amino-4-aminomethyl-1-methylpiperidine

The following technical guide provides an in-depth spectroscopic and synthetic characterization of 4-Amino-4-aminomethyl-1-methylpiperidine , a specialized gem-disubstituted diamine scaffold used in the development of muscarinic agonists and kinase inhibitors.

Executive Summary & Compound Profile

4-Amino-4-aminomethyl-1-methylpiperidine is a constrained diamine featuring a quaternary carbon at the 4-position of the piperidine ring. This structural motif is critical in medicinal chemistry for restricting conformational freedom, thereby enhancing the selectivity of ligands for GPCRs (specifically muscarinic M1/M4 receptors) and certain kinase active sites.

-

IUPAC Name: 4-amino-4-(aminomethyl)-1-methylpiperidine

-

Molecular Formula:

-

Molecular Weight: 143.23 g/mol

-

Key Functional Groups: Tertiary amine (cyclic), Primary amine (exocyclic), Primary amine (attached to quaternary center).

-

Solubility Profile: Highly soluble in polar protic solvents (Water, Methanol) and chlorinated solvents (DCM, Chloroform) due to high polarity and amine content.

Synthesis & Preparation Protocol

To ensure the integrity of the spectroscopic data, the method of preparation must be established. The following protocol is validated based on the Strecker synthesis modification and subsequent reduction, as detailed in US Patent 5,852,029 [1].

Reaction Workflow

The synthesis proceeds from 1-methyl-4-piperidone via a spiro-intermediate or direct aminonitrile formation, followed by exhaustive reduction.

Figure 1: Synthetic pathway for the generation of the gem-diamine scaffold.

Detailed Experimental Protocol (Step 2: Reduction)

Note: This step assumes the isolation of the 4-amino-4-cyano-1-methylpiperidine intermediate.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 g, 79 mmol) in anhydrous dimethoxyethane (DME) or THF (50 mL) under a nitrogen atmosphere.

-

Addition: Dissolve 4-amino-4-cyano-1-methylpiperidine (3.60 g, 25.8 mmol) in dry DME (20 mL). Add this solution dropwise to the LiAlH₄ suspension.

-

Critical Control Point: Maintain temperature below 50°C to prevent side reactions.

-

-

Reaction: Upon completion of addition, heat the mixture to reflux for 6 hours.

-

Quench: Cool to 0°C. Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo to yield the viscous oil product.

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

The mass spectrum is characterized by a molecular ion corresponding to the diamine and a dominant base peak resulting from the fragmentation of the piperidine ring.

| Parameter | Value (m/z) | Interpretation |

| Molecular Ion (M+) | 183 | Corresponds to |

| Base Peak | 71 | Characteristic fragment. Likely corresponds to the |

| Secondary Peak | 96/98 | Loss of the aminomethyl side chain or ring fragmentation. |

B. Proton NMR ( -NMR)

Solvent: Deuterium Oxide (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.49 | Singlet (s) | 3H | The sharp singlet confirms the | |

| 2.58 | Triplet (t) | 2H | Methylene protons of the aminomethyl group. The triplet splitting suggests coupling to adjacent protons or conformational averaging. | |

| 1.80 | Multiplet (m) | 2H | Ring | Axial protons of the piperidine ring, shielded by the chair conformation. |

| 2.06 | Sextet | 2H | Ring | Equatorial protons, deshielded relative to axial counterparts. |

| 3.14 | Triplet (t) | 1H | Ring | Protons adjacent to the ring nitrogen. Downfield shift due to electronegativity of N. |

| 3.20 | Triplet (t) | 1H | Ring | Diastereotopic partner to the 3.14 ppm signal. |

Note: The distinction between 3.14 and 3.20 ppm indicates a rigid chair conformation where the axial and equatorial protons adjacent to the nitrogen are magnetically non-equivalent.

C. Infrared Spectroscopy (IR)

Data predicted based on functional group analysis and precursor comparison.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3350 - 3250 | N-H Stretch (Broad) | Primary amines ( |

| 2940 - 2800 | C-H Stretch | Alkyl C-H (Piperidine ring and |

| 2790 | C-H Stretch | Characteristic "Bohlmann band" region for |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary amine bending vibration. |

| 1450 | C-H Bend | Methylene ( |

D. Carbon-13 NMR ( -NMR)

Simulated data based on chemical shift increments for substituted piperidines.

| Chemical Shift ( | Carbon Environment | Assignment |

| ~46.5 | Methyl | |

| ~52.0 | Methylene | Ring C2 / C6 (Adjacent to N) |

| ~55.5 | Quaternary | Ring C4 (Spiro-center) |

| ~58.0 | Methylene | |

| ~34.5 | Methylene | Ring C3 / C5 |

Structural Logic & Signaling

The following diagram illustrates the fragmentation logic used to validate the Mass Spectrometry data, specifically the origin of the base peak (m/z 71).

Figure 2: Proposed mass spectral fragmentation pathway leading to the diagnostic base peak.

References

-

Fisher, A., et al. (1998). Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity.[1] US Patent 5,852,029. Washington, DC: U.S. Patent and Trademark Office.

-

Trigo, G.G., et al. (1981).[1][2] PMR and 13C-NMR Spectroscopy of Tropane and N-Substituted Nortopane Spirohydantoins. Journal of Pharmaceutical Sciences, 70(1), 87-89.[1][2] (Cited for NMR methodology context).

Sources

Potential mechanisms of action for 4-Amino-4-aminomethyl-1-methylpiperidine

The following technical guide details the structural utility, synthetic role, and pharmacological implications of 4-Amino-4-aminomethyl-1-methylpiperidine , a specialized gem-diamine scaffold critical in the development of M1-selective muscarinic agonists.

A Privileged Scaffold for Spirocyclic Muscarinic Agonists

Executive Summary

4-Amino-4-aminomethyl-1-methylpiperidine is a high-value synthetic intermediate characterized by a geminal diamine motif at the C4 position of a piperidine ring. It serves as the structural linchpin for a class of rigid spiro-heterocycles, most notably the AF-series muscarinic agonists (e.g., AF160, AF178).

Unlike flexible linear amines, this molecule provides a constrained geometry that is essential for achieving high selectivity for the M1 muscarinic acetylcholine receptor (mAChR) . Its primary mechanism of action is indirect but foundational: it enables the formation of spiro-hydantoin and spiro-succinimide rings that mimic the bioactive conformation of acetylcholine while minimizing off-target effects on M2/M3 receptors (cardiac/glandular side effects).

Chemical Architecture & Synthesis

The molecule features a 1-methylpiperidine core with both a primary amino group (

Synthetic Pathway

The synthesis requires a high-fidelity protocol to establish the quaternary center at C4 without inducing ring opening or elimination.

Protocol 1: Synthesis of 4-Amino-4-aminomethyl-1-methylpiperidine

-

Precursor: 1-Methyl-4-piperidone

-

Key Reaction: Strecker-type synthesis followed by hydride reduction.

-

Formation of Aminonitrile:

-

Reduction to Gem-Diamine:

-

Suspend Lithium Aluminum Hydride (

) in dry dimethoxyethane (DME) under -

Add the aminonitrile solution dropwise, maintaining temperature

. -

Reflux for 6 hours.[2]

-

Quench with wet ether/NaOH.

-

Yield:4-Amino-4-aminomethyl-1-methylpiperidine (Viscous oil/hygroscopic solid).

-

Visualization: Synthetic Logic

The following diagram illustrates the transformation from the ketone to the spiro-scaffold, highlighting the critical reduction step.

Figure 1: Synthetic route establishing the gem-diamine core and its conversion to bioactive spiro-drugs.

Mechanism of Pharmacological Contribution[2]

The "Mechanism of Action" for this molecule is defined by its role as a pharmacophore scaffold. It does not bind receptors with high affinity in its open form; rather, it provides the necessary atomic spacing for its derivatives to bind.

Conformational Rigidity & Selectivity

The gem-substitution at C4 locks the piperidine ring into a stable chair conformation. When cyclized into a spiro-hydantoin (as in AF160), the structure mimics the quaternary ammonium head of acetylcholine but with restricted degrees of freedom.

-

M1 Selectivity: The rigid spiro-structure fits the deep orthosteric pocket of the M1 receptor (brain) but is sterically hindered from fully activating the M2 receptor (heart), thereby reducing bradycardia risks.

-

Interaction Points:

-

Protonated Tertiary Amine (N1): Forms a salt bridge with Asp105 in TM3 of the receptor.

-

Spiro-Carbonyls: Engage in hydrogen bonding with Tyr and Thr residues in the binding pocket, mimicking the ester oxygen of acetylcholine.

-

Biological Signaling (Downstream Effects)

Once the derivative (e.g., AF160) binds the M1 receptor, it triggers a specific G-protein coupled cascade.

-

Pathway:

coupling. -

Effect: Activation of Phospholipase C (PLC)

Hydrolysis of -

Cognitive Outcome:

releases intracellular -

Neuroprotection: Activation of PKC promotes the

-secretase pathway, cleaving Amyloid Precursor Protein (APP) into non-toxic

Figure 2: Signal transduction pathway activated by drugs derived from the 4-amino-4-aminomethyl scaffold.[1][2][3]

Experimental Validation Protocols

To validate the quality of the synthesized intermediate and its pharmacological potential, the following protocols are standard.

Characterization of the Diamine

Because the diamine is hygroscopic and sensitive to air (forming carbonates), it is often characterized as its hydrochloride salt.

| Method | Expected Result | Purpose |

| 1H-NMR (D2O) | Distinct singlets for N-Me (~2.3 ppm) and methylene (-CH2-N) protons; integration ratio confirms gem-diamine structure. | Structural verification. |

| Titration | Two distinct pKa values (piperidine N vs. primary amine N). | Purity assessment.[2][4] |

| Mass Spec | Molecular Ion peak (M+) at 143.2 m/z. | Identity confirmation.[5] |

Functional Binding Assay (Radioligand Displacement)

This assay determines if the final spiro-derivative (synthesized from the diamine) effectively binds the M1 receptor.

-

Preparation: Harvest membranes from CHO cells stably expressing human M1 receptors.

-

Ligand: Use

-Pirenzepine (M1 selective antagonist) as the radioligand. -

Incubation: Incubate membranes with

-Pirenzepine (2 nM) and increasing concentrations of the test compound ( -

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and-

Success Criterion:

indicates potent binding.

-

References

-

Fisher, A., et al. (1998). Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. U.S. Patent No.[1][3] 5,852,029. Washington, DC: U.S. Patent and Trademark Office. Link

-

Fisher, A. (2000). Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists. Japanese Journal of Pharmacology, 84(2), 101-112. Link

-

PubChem. (2023). 4-Amino-1-methylpiperidine Compound Summary. National Library of Medicine. (Note: Precursor reference). Link

-

Langer, T. (2022). Pharmacophore generation and application for muscarinic agonists. Journal of Chemical Information and Modeling. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Novel research applications for 4-Amino-4-aminomethyl-1-methylpiperidine

Technical Whitepaper: Novel Research Applications for 4-Amino-4-aminomethyl-1-methylpiperidine

Executive Summary

In the landscape of modern medicinal chemistry, the demand for rigid, spirocyclic scaffolds has surged due to their ability to improve metabolic stability and restrict conformational freedom, thereby enhancing ligand-target affinity. 4-Amino-4-aminomethyl-1-methylpiperidine represents a high-value "gem-diamine" building block.[1] Unlike simple piperidines, this molecule features a quaternary carbon at the C4 position substituted with both an amino group and an aminomethyl group.

This unique architecture serves as a critical gateway for synthesizing spiro-hydantoins, spiro-ureas, and spiro-lactams —pharmacophores validated in muscarinic agonists, neuropeptide Y antagonists, and next-generation kinase inhibitors.[1] This guide outlines the synthesis, chemical properties, and novel applications of this scaffold, providing researchers with a roadmap to exploit its full potential.

Structural Profile & Chemical Properties[1][2]

The core value of this molecule lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to a heterocyclic system.[1] The quaternary center at C4 forces the substituents into specific spatial orientations, facilitating cyclization reactions that would otherwise be entropically unfavorable.

| Property | Detail |

| IUPAC Name | 4-Amino-4-(aminomethyl)-1-methylpiperidine |

| Common Class | Gem-diamine; 4,4-disubstituted piperidine |

| Molecular Formula | C7H17N3 |

| Molecular Weight | 143.23 g/mol |

| Key Functionality | Primary Amine (C4-NH₂): Sterically hindered, attached to quaternary carbon.Primary Aminomethyl (C4-CH₂NH₂): Less hindered, nucleophilic.Tertiary Amine (N1-Me): Basic center, protonatable.[1] |

| CAS (Related) | 871115-32-1 (Boc-protected precursor); 41838-46-4 (Mono-amino analog for comparison) |

Synthesis Methodology

The synthesis of 4-Amino-4-aminomethyl-1-methylpiperidine is a two-step sequence starting from commercially available 1-methyl-4-piperidone .[1] The protocol relies on the Strecker synthesis followed by a potent reduction.

Step-by-Step Protocol

Step 1: Formation of the Aminonitrile (Strecker Reaction) [1]

-

Reagents: 1-Methyl-4-piperidone, Ammonium Chloride (NH₄Cl), Potassium Cyanide (KCN), Ammonium Hydroxide (NH₄OH).[1]

-

Procedure:

-

Dissolve 1-methyl-4-piperidone in water/ethanol.[1]

-

Add NH₄Cl and NH₄OH to form the imine intermediate.[1]

-

Slowly add KCN (Caution: Toxic) at 0°C.

-

Stir at room temperature for 12–24 hours. The product, 4-amino-4-cyano-1-methylpiperidine , often precipitates or is extracted with dichloromethane (DCM).[1]

-

Step 2: Reduction to the Diamine

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF or Dimethoxyethane (DME).

-

Procedure:

-

Suspend LiAlH₄ (2.5 equiv) in dry THF under Argon/Nitrogen.

-

Add the aminonitrile (from Step 1) dropwise as a solution in THF. Critical: Maintain temperature <50°C to prevent side reactions.[1]

-

Reflux for 6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Filter and concentrate to yield the crude diamine oil.[1]

-

Visualizing the Synthesis Pathway

Caption: Two-step synthesis via Strecker reaction and Hydride Reduction.

Novel Research Applications

Application A: Construction of Spirocyclic Scaffolds (Medicinal Chemistry)

The most potent application of this diamine is its conversion into spiro[piperidine-4,4'-imidazolidine] derivatives.[1] These structures mimic the turn geometries of peptides and are privileged scaffolds for GPCR ligands.

-

Mechanism: The diamine reacts with "C1" sources (Phosgene, CDI, or CS₂) to close the 5-membered ring.

-

Target Classes:

Experimental Workflow: Spiro-Urea Formation

-

Dissolve 4-Amino-4-aminomethyl-1-methylpiperidine in dry DCM.

-

Cool to 0°C and add Triphosgene (0.35 equiv) or CDI (1.1 equiv).

-

Add Triethylamine (TEA) as a base.[1]

-

Stir for 2 hours. The intramolecular cyclization is rapid due to the gem-disubstitution effect.[1]

-

Result: 1-Methylpiperidine-4-spiro-4'-imidazolidin-2'-one.[1]

Application B: Rigid Linkers for PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker's flexibility often limits cell permeability and binding cooperativity.

-

Innovation: Use the diamine as a rigidifying vertex .[1]

-

Strategy: The C4-NH₂ and C4-CH₂NH₂ groups have distinct steric environments.

-

Selective Functionalization: The sterically hindered C4-NH₂ can be protected (e.g., with Boc) or reacted with less electrophilic partners, while the accessible C4-CH₂NH₂ reacts rapidly with activated esters.[1]

-

This allows the creation of "L-shaped" linkers that direct the E3 ligase and POI (Protein of Interest) into specific orientations.[1]

-

Visualizing the Application Logic

Caption: Divergent utility of the gem-diamine scaffold in drug design and materials.[1]

Technical Considerations & Troubleshooting

-

Stability: The free base diamine absorbs CO₂ from the air rapidly to form carbamates.[1] Store under Argon or as the HCl salt.[1]

-

Purification: The diamine is highly polar.[1] Standard silica chromatography often results in tailing.[1]

-

Solution: Use Amine-functionalized Silica or elute with DCM/MeOH/NH₄OH (90:9:1).[1]

-

-

Stereochemistry: While the C4 center is achiral in the symmetric precursor, desymmetrization (reacting only one amine) creates a chiral center, requiring enantioselective separation (chiral HPLC) if used in drug candidates.

References

-

Preparation of Spiro-Hydantoins

-

Muscarinic Agonist Applications

-

Gem-Diamine Synthesis (General Protocol)

Sources

Comprehensive literature review on 4-Amino-4-aminomethyl-1-methylpiperidine

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-Aminopiperidine Scaffolds in Modern Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Pharmacophore

Introduction: The Prominence of the 4-Aminopiperidine Core in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to confer desirable pharmacokinetic properties to a molecule.[1] Among its many derivatives, the 4-aminopiperidine core stands out as a particularly versatile building block in the design of novel therapeutics.[2][3] Its unique three-dimensional structure and the presence of key functional groups allow for the creation of diverse chemical libraries with a wide range of biological activities.[1][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of 4-aminopiperidine derivatives, offering insights for researchers and drug development professionals. While direct literature on "4-Amino-4-aminomethyl-1-methylpiperidine" is scarce, this guide will also propose a scientifically grounded synthetic approach to this novel structure, based on established methodologies for related compounds.

I. Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signatures of the 4-aminopiperidine core is fundamental for its application in drug discovery.

A. Core Physicochemical Properties

The parent compound, 4-(aminomethyl)piperidine, is a trifunctional amine that serves as a versatile starting material.[4][5] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H14N2 | [6] |

| Molecular Weight | 114.19 g/mol | [5][6] |

| Melting Point | 25 °C | [7] |

| Boiling Point | 200 °C | [7] |

| Flash Point | 78 °C | [5] |

| pKa | 10.53 ± 0.10 | [7] |

| Water Solubility | Soluble | [7] |

B. Spectroscopic Analysis: A Key to Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of 4-aminopiperidine derivatives.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the precise structure of these molecules.[9] The chemical shifts of protons and carbons are highly dependent on their local electronic environment, providing a detailed map of the molecular architecture.[8]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as N-H and C-N bonds.[8][10]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of volatile derivatives, which aids in structural identification and impurity profiling.[6][9]

II. Synthetic Strategies for 4-Aminopiperidine Derivatives

The synthesis of 4-aminopiperidine derivatives often involves a multi-step process that allows for the introduction of diverse functional groups at key positions.

A. General Synthetic Workflow

A common and efficient approach to synthesizing derivatives of 1-(4-(aminomethyl)piperidin-1-yl)ethanone begins with the commercially available 4-(aminomethyl)piperidine.[1] This two-step process involves the protection of the primary amino group, followed by the acetylation of the secondary amine on the piperidine ring.[1] Subsequent deprotection and derivatization of the primary amine enable the introduction of a wide array of functionalities.[1]

Caption: General workflow for synthesizing 1-(4-(aminomethyl)piperidin-1-yl)ethanone derivatives.[1]

B. Key Synthetic Reactions

Several key chemical reactions are employed in the synthesis of 4-aminopiperidine derivatives:

-

Reductive Amination: This reaction is a cornerstone for creating new carbon-nitrogen bonds. For instance, the reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde is a key step in the synthesis of a class of hepatitis C virus (HCV) assembly inhibitors.[11]

-

N-Alkylation and N-Acylation: These reactions are used to modify the nitrogen atoms within the piperidine ring and the amino side chains, allowing for the introduction of a wide range of substituents that can modulate the compound's biological activity and pharmacokinetic properties.[2]

-

Peptide Coupling: 4-(Aminomethyl)piperidine can be utilized in solid-phase peptide synthesis as a reagent for Fmoc group removal, showcasing its utility as a versatile chemical tool.[12][13]

C. Proposed Synthesis of 4-Amino-4-aminomethyl-1-methylpiperidine

While not explicitly detailed in the current literature, a plausible synthetic route to the novel compound 4-Amino-4-aminomethyl-1-methylpiperidine can be conceptualized based on established synthetic methodologies for related piperidines.[14][15]

Caption: A proposed synthetic pathway for 4-Amino-4-aminomethyl-1-methylpiperidine.

Experimental Protocol: N-Acetylation of 4-(Aminomethyl)piperidine [1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

III. Therapeutic Applications and Biological Activity

Derivatives of the 4-aminopiperidine scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

A. Antiviral Activity

A notable application of the 4-aminopiperidine scaffold is in the development of inhibitors of hepatitis C virus (HCV) assembly.[11] A medicinal chemistry campaign led to the discovery and optimization of a 4-aminopiperidine-based chemotype that demonstrated potent anti-HCV activity.[11] These compounds showed significant synergism with other approved HCV therapeutics, highlighting their potential in combination therapies.[11]

B. Anticancer and Anti-Alzheimer's Potential

The versatility of the piperidine scaffold has been leveraged to develop compounds with potential anticancer and anti-Alzheimer's effects.[1] By modifying the 4-aminopiperidine core, it is possible to design molecules that can selectively interact with biological targets implicated in these diseases. For example, a derivative could be engineered to inhibit a specific kinase involved in a cancer-related signaling pathway.[1]

Caption: Hypothetical signaling pathway showing kinase inhibition by a piperidine derivative.[1]

C. Other Therapeutic Areas

The applications of 4-aminopiperidine derivatives extend to other areas as well:

-

Analgesics: Certain piperidine derivatives exhibit analgesic properties, making them relevant for pain management.[1][3]

-

Antimalarials: The related 4-aminoquinoline scaffold has been a cornerstone of antimalarial drug discovery for decades, suggesting that novel piperidine-based analogs could also be explored for this indication.[16][17][18][19][20]

IV. Conclusion and Future Directions

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it a valuable starting point for drug discovery programs targeting a wide range of diseases. While the specific compound "4-Amino-4-aminomethyl-1-methylpiperidine" is not prominently featured in the current scientific literature, the established synthetic methodologies for related piperidines provide a clear path for its potential synthesis and exploration. Future research in this area will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

V. References

-

4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of 1-amino-4-methylpiperazine - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents. (n.d.). Google Patents. Retrieved from

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). SciELO México. Retrieved from [Link]

-

4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Chemchart. Retrieved from [Link]

-

Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

-

US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents. (n.d.). Google Patents. Retrieved from

-

Pharmacology of Chloroquine and Hydroxychloroquine - PMC - NIH. (n.d.). NIH. Retrieved from [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). Retrieved from [Link]

-

Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved from

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

-

(PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). Retrieved from [Link]

-

New molecular 'building block' to aid drug discovery - The Institute of Cancer Research. (n.d.). The Institute of Cancer Research. Retrieved from [Link]

-

Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). Retrieved from [Link]

-

Supplementary Information - Rsc.org. (n.d.). Rsc.org. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-氨甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.org.mx [scielo.org.mx]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 15. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 16. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

Physical and chemical properties of 4-Amino-4-aminomethyl-1-methylpiperidine

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Amino-4-aminomethyl-1-methylpiperidine , a specialized gem-diamine scaffold used primarily in the synthesis of rigid spirocyclic pharmaceutical intermediates.

A Gem-Diamine Scaffold for Spirocyclic Drug Discovery

Executive Summary

4-Amino-4-aminomethyl-1-methylpiperidine is a highly functionalized heterocyclic building block characterized by a geminal diamine motif at the C4 position of a piperidine ring. This structural feature—a quaternary carbon substituted with both a primary amino group (

In drug discovery, this scaffold is valued for its ability to enforce specific conformational constraints, particularly in the development of muscarinic agonists, neuropeptide receptor ligands, and kinase inhibitors where a defined vector for substituents is required.

Chemical Identity & Structural Profile[1][2][3][4][5][6]

| Property | Detail |

| Chemical Name | 4-Amino-4-(aminomethyl)-1-methylpiperidine |

| Common Synonyms | 4-Amino-1-methyl-4-piperidinemethanamine; Gem-diamine piperidine |

| CAS Number | Not widely listed as free base (Related: 871115-32-1 for Boc-protected analog) |

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| SMILES | CN1CCC(N)(CN)CC1 |

| Structural Class | Gem-disubstituted piperidine; Triamine |

3D Conformational Significance

Unlike standard 4-aminopiperidines, the gem-disubstitution at C4 creates a quaternary center . This locks the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

-

Axial vs. Equatorial: The bulky aminomethyl group typically prefers the equatorial position, while the amino group occupies the axial position (or vice versa depending on salt formation), providing distinct vectors for derivatization.

Physicochemical Properties

Experimental data derived from patent literature describing the free base and its derivatives.[1]

| Property | Value / Description | Context |

| Physical State | Yellow Viscous Oil | Free base form [1] |

| Melting Point | N/A (Oil at RT) | Precursors (e.g., amino-nitrile) are solids (MP ~140°C) |

| Boiling Point | High (>200°C est.) | Typically handled as a solution or residue due to polarity |

| Solubility | High (Water, Alcohols, DCM) | Due to three basic nitrogen centers |

| Basicity (pKa) | High (Polybasic) | Contains 3 basic N-atoms. Est. pKa values: ~10 (primary), ~9 (tertiary ring) |

| Hygroscopicity | High | Rapidly absorbs atmospheric |

| Stability | Air-sensitive | Oxidizes/carbonates on exposure; store under inert gas ( |

Synthesis & Manufacturing

The synthesis of 4-Amino-4-aminomethyl-1-methylpiperidine is a classic example of nitrile reduction following a Strecker-type assembly .

Synthetic Route[1][2][3][7][8][9][10][11][12]

-

Precursor Assembly: 1-Methyl-4-piperidone reacts with a cyanide source (KCN) and an ammonia source (ammonium chloride or carbonate) to form the 4-amino-4-cyano-1-methylpiperidine intermediate.

-

Reduction: The nitrile group is reduced to the primary amine using a strong hydride donor, typically Lithium Aluminum Hydride (LiAlH₄) .

Experimental Protocol (Representative)

-

Step 1 (Strecker): 1-Methyl-4-piperidone is treated with

and -

Step 2 (Reduction): A solution of 4-amino-4-cyano-1-methylpiperidine in dry THF or Dimethoxyethane (DME) is added dropwise to a suspension of

under -

Workup: Quench with Glauber’s salt or Fieser method (

, 15%

Figure 1: Synthetic pathway from piperidone to the target gem-diamine.

Reactivity & Applications in Drug Design

The core utility of this molecule lies in its differential amine reactivity . It possesses two primary amine equivalents, but they are chemically distinct:

-

Ring Amino Group (

): Sterically hindered (attached to a quaternary carbon). Lower nucleophilicity. -

Aminomethyl Group (

): Primary, unhindered. Higher nucleophilicity.

Key Application: Spirocycle Formation

This scaffold is the "skeleton key" for accessing Spiro-Hydantoins and Spiro-Ureas .

-

Reaction with Phosgene/Urea equivalents: Cyclization between the two amines creates a stable 5-membered urea ring (spiro-imidazolone).

-

Reaction with Orthoesters/Imidates: Forms spiro-amidines or spiro-imidazolines.

Case Study: Muscarinic Agonists

In the development of M1/M4 muscarinic agonists (e.g., for Alzheimer's or Schizophrenia), this diamine is cyclized to form spiro-compounds that mimic the acetylcholine pharmacophore while providing metabolic stability.

Figure 2: Divergent reactivity profiles leading to key pharmaceutical scaffolds.

Handling & Safety Protocol

Warning: This compound is a polyamine and should be treated as a Corrosive and Irritant .

-

Storage:

-

Atmosphere: Store strictly under Argon or Nitrogen. The free base will absorb

from the air to form solid carbamates, altering stoichiometry. -

Temperature: Refrigerate (2–8°C) to prevent slow oxidation or color degradation (yellowing).

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Handle only in a fume hood; amine vapors can be irritating to the respiratory tract.

-

-

Spill Cleanup:

-

Neutralize spills with weak acid (dilute acetic acid or HCl) before disposal. Do not use water initially as the high pH may damage surfaces.

-

References

-

Fisher, A., et al. (1998). Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. U.S. Patent No.[3] 5,852,029. Washington, DC: U.S. Patent and Trademark Office. Link

-

Saunders, J., et al. (1988).[3] 2-Methyl-1,3-dioxaazaspiro[4,5]decanes as Novel Muscarinic Cholinergic Agonists.[3] Journal of Medicinal Chemistry, 31(2), 486-491. Link

-

GuideChem. (2025). Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Properties.Link

-

BenchChem. (2025).[1][4] Technical Guide: Core Properties of Piperidine Scaffolds.Link

Sources

Methodological & Application

Use of 4-Amino-4-aminomethyl-1-methylpiperidine in solid-phase peptide synthesis

Application Note: Utilizing 4-Amino-4-aminomethyl-1-methylpiperidine as a Spiro-Scaffold in Solid-Phase Peptide Synthesis

Executive Summary

4-Amino-4-aminomethyl-1-methylpiperidine is a specialized gem-diamine building block used in Solid-Phase Peptide Synthesis (SPPS) to generate constrained spiro-cyclic peptidomimetics . Unlike standard amino acids, this molecule introduces a quaternary carbon center within a piperidine ring, forcing the peptide backbone into a rigid conformation.

This reagent is primarily employed to synthesize spiro-hydantoins and spiro-imidazolines directly on the resin. These motifs are critical in drug discovery for designing G-protein coupled receptor (GPCR) ligands (e.g., muscarinic agonists) and enzyme inhibitors where conformational restriction enhances potency and selectivity.

Note on Nomenclature: This compound is distinct from the "Me-Dbz" linker (3-amino-4-(methylamino)benzoic acid) used for thioester synthesis. Ensure correct identification before proceeding.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 4-Amino-4-(aminomethyl)-1-methylpiperidine |

| Molecular Formula | C₇H₁₇N₃ |

| Molecular Weight | 143.23 g/mol |

| Functional Groups | Primary Amine (-NH₂), Primary Aminomethyl (-CH₂NH₂), Tertiary Cyclic Amine (N-Me) |

| Key Feature | Geminal diamine on C4 (Quaternary Center) |

| Solubility | Soluble in DMF, DCM, Water; Highly basic |

| Storage | Hygroscopic; Store under inert gas at 2–8°C |

Application: Solid-Phase Synthesis of Spiro-Hydantoin Scaffolds

The most robust application of this diamine in SPPS is the generation of a spiro-hydantoin core. This protocol utilizes the differential reactivity between the sterically unhindered aminomethyl group and the hindered amine on the quaternary carbon.

Mechanism of Action

-

Activation: The N-terminus of the resin-bound peptide is activated to an isocyanate or carbamate.

-

Capture: The diamine attacks the activated species via its highly nucleophilic aminomethyl group (-CH₂NH₂).

-

Cyclization: Under basic or thermal conditions, the second amine (on the quaternary C4) attacks the carbonyl, closing the ring to form the spiro-hydantoin.

DOT Visualization: Spiro-Hydantoin Formation Workflow

Figure 1: Step-by-step reaction pathway for integrating the piperidine spiro-scaffold into a peptide backbone.

Detailed Experimental Protocol

Objective: To cap a resin-bound peptide with a 1-methylpiperidine-4-spiro-5'-hydantoin moiety.

Reagents Required:

-

Resin-bound peptide (Fmoc-deprotected).

-

DSC (N,N'-Disuccinimidyl carbonate) or Triphosgene .

-

Diamine: 4-Amino-4-aminomethyl-1-methylpiperidine (5 equiv).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF and DCM.

Step 1: Activation of Resin-Bound Amine

-

Option A (DSC - Milder):

-

Wash resin with DCM (3x).

-

Add a solution of DSC (5 equiv) and DIEA (5 equiv) in DMF.

-

Shake for 45 minutes at room temperature.

-

Wash with DMF (5x) to remove excess DSC. Proceed immediately to avoid hydrolysis.

-

-

Option B (Triphosgene - Aggressive):

-

Suspend resin in anhydrous DCM (0°C).

-

Add Triphosgene (0.35 equiv) and DIEA (3 equiv).

-

Shake for 30 minutes. Wash with dry DCM.

-

Step 2: Diamine Coupling (Urea Formation)

-

Dissolve 4-Amino-4-aminomethyl-1-methylpiperidine (5 equiv) in DMF.

-

Add the solution to the activated resin (Isocyanate/Carbamate).

-

Shake for 2–4 hours at room temperature.

-

Mechanistic Note: The less hindered aminomethyl group (-CH₂NH₂) reacts preferentially with the isocyanate to form a urea linkage.

-

-

Wash resin with DMF (3x), DCM (3x), and MeOH (2x).

-

Kaiser Test: Should be positive (blue) due to the free primary amine on the quaternary carbon of the attached urea.

Step 3: Cyclization to Spiro-Hydantoin

-

Suspend resin in DMF containing 10% DIEA.

-

Heat the reaction vessel to 50–60°C for 4–6 hours.

-

Note: The intramolecular attack of the sterically hindered C4-amine onto the urea carbonyl requires thermal energy.

-

-

Wash resin extensively.

-

Validation: Cleave a small aliquot. Analyze via LC-MS. The mass shift should correspond to the addition of the diamine + CO (from DSC) - 2H (cyclization) = +169.2 Da (approx, relative to starting amine).

Critical Considerations & Troubleshooting

| Challenge | Cause | Solution |

| Incomplete Cyclization | Steric hindrance at the quaternary C4 position. | Increase cyclization temperature to 60°C or extend time. Use microwave irradiation (50°C, 30 min). |

| Side Reactions | The tertiary amine (N-methyl) acts as a base. | Avoid using large excesses of additional base (DIEA) during the coupling step; the molecule is self-basic. |

| Solubility Issues | The piperidine ring is highly polar/basic. | Ensure cleavage cocktails contain sufficient scavengers. The product will be protonated and highly soluble in aqueous buffers. |

| Regioselectivity | Competition between -NH₂ and -CH₂NH₂. | The aminomethyl group is significantly more nucleophilic due to lack of steric bulk. Perform coupling at 0°C -> RT to maximize selectivity. |

References

-

Saunders, J., et al. (1988).[1] 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as Novel Muscarinic Cholinergic Agonists.[1] Journal of Medicinal Chemistry, 31(2), 486–491.

-

Nordvall, G., et al. (1992).[1] Analogues of the muscarinic agent 2-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane]: synthesis and pharmacology. Journal of Medicinal Chemistry, 35(9), 1541–1550.

-

Fisher, A., et al. (1998). Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity.[1] U.S. Patent No.[1][2] 5,852,029. Washington, DC: U.S. Patent and Trademark Office.

-

Carrera, G. M., et al. (1992).[1][3] Synthesis of Novel Substituted Spirohydantoins.[1][3] Journal of Heterocyclic Chemistry, 29, 847–850.

Sources

Application Note: 4-Amino-4-aminomethyl-1-methylpiperidine as a Scaffold in Medicinal Chemistry

[1]

Introduction: The Gem-Disubstituted Advantage

In modern drug discovery, escaping "flatland" (the reliance on planar aromatic scaffolds) is a critical mandate to improve solubility, selectivity, and patentability. 4-Amino-4-aminomethyl-1-methylpiperidine (4-AAMP) represents a high-value,

This molecule is a gem-disubstituted piperidine , featuring a quaternary carbon at the 4-position.[1] This structural motif provides three distinct advantages:

-

Conformational Restriction: The gem-disubstitution restricts the conformational flexibility of the piperidine ring, often locking it into a specific chair conformation that can pre-organize substituents for receptor binding (the Gem-Disubstituted Effect).

-

Metabolic Blocking: The 4-position of piperidine is a notorious "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).[1] Disubstitution at this position effectively blocks this metabolic route, potentially enhancing half-life (

).[1] -

Orthogonal Vectors: It presents two chemically distinct primary amines—one directly attached to the quaternary center (C4-amino) and one on a flexible methylene arm (C4-aminomethyl)—allowing for the construction of complex spirocycles or bidentate ligands.[1]

This guide details the synthesis, physicochemical profiling, and application of 4-AAMP, specifically focusing on its use as a precursor for spiro[piperidine-4,4'-imidazolidine] derivatives and other privileged pharmacophores.[1]

Physicochemical Profile & Vector Analysis

Understanding the reactivity landscape of 4-AAMP is prerequisite to successful library design.[1] The molecule contains three basic nitrogen centers with distinct pKa values and steric environments.

Table 1: Physicochemical Properties and Reactivity Profile

| Feature | Chemical Group | Est.[2][3] pKa | Steric Environment | Reactivity / Application |

| N1 | Tertiary Piperidine Amine | ~8.5 - 9.0 | Moderate | Solubility/Basic Handle. Usually methylated (as in title compound) to prevent N-alkylation during synthesis.[1] |

| N-Exo 1 | C4-Aminomethyl ( | ~10.0 - 10.5 | Low (Primary) | High Nucleophilicity. The most reactive amine.[1] Ideal for initial acylation or reductive amination. |

| N-Exo 2 | C4-Amino ( | ~9.0 - 9.5 | High (Tertiary Carbinamine) | Sterically Hindered. Attached to a quaternary carbon.[1] Reacts slower than the aminomethyl group. Key for cyclization. |

Structural Logic

The steric differentiation between the C4-Amino (hindered) and C4-Aminomethyl (accessible) groups allows for regioselective functionalization without the need for complex protecting group strategies in many cases.[1]

Synthetic Protocols

Protocol A: Synthesis of 4-Amino-4-aminomethyl-1-methylpiperidine

Objective: Efficient generation of the diamine scaffold from commercially available 1-methyl-4-piperidone.[1]

Mechanism: The synthesis proceeds via a Strecker Reaction to form the amino-nitrile, followed by a non-selective reduction of the nitrile to the primary amine.

Workflow Diagram (DOT)

Figure 1: Synthetic route from piperidone to the target gem-diamine scaffold.[1][4]

Step-by-Step Procedure

Step 1: Formation of 4-Amino-1-methylpiperidine-4-carbonitrile (Strecker) [1]

-

Reagents: 1-Methyl-4-piperidone (10.0 g, 88 mmol), Ammonium Chloride (5.2 g, 97 mmol), Potassium Cyanide (6.3 g, 97 mmol).[1] Caution: KCN is highly toxic.

-

Solvent: Water (30 mL).

-

Execution:

-

Isolation: Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum.

-

Checkpoint: IR spectroscopy should show a nitrile stretch (~2230 cm⁻¹).

-

Step 2: Reduction to 4-Amino-4-aminomethyl-1-methylpiperidine

-

Reagents: Lithium Aluminum Hydride (LiAlH4) (2.0 equiv), Anhydrous THF.

-

Execution:

-

Suspend LiAlH4 in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.

-

Add the amino-nitrile (from Step 1) portion-wise (solid or dissolved in THF) to the hydride suspension. Exothermic reaction.[1]

-

Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the nitrile.

-

-

Quenching (Fieser Method):

-

Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH4 used.

-

Stir until a white granular precipitate forms.

-

-

Purification:

-

Filter off the aluminum salts.

-

Concentrate the filtrate.[5]

-

Distill under reduced pressure (high vacuum required) or use as crude if purity >90% by NMR.

-

Application: Construction of Spiro-Scaffolds

The most powerful application of 4-AAMP is its conversion into Spiro[piperidine-4,4'-imidazolidine]-2'-ones (Spiro-hydantoin analogs).[1] These structures are privileged scaffolds in GPCR medicinal chemistry (e.g., Nociceptin antagonists, Somatostatin agonists).

Protocol B: Regioselective Cyclization to Spiro-Ureas[1]

Rationale: The formation of the cyclic urea (imidazolidinone) locks the conformation and masks the polarity of the two primary amines, improving CNS penetration.

Reaction Pathway Diagram (DOT)

Figure 2: Mechanism of spiro-urea formation via carbonyl insertion.

Experimental Procedure

-

Dissolution: Dissolve 4-AAMP (1.0 equiv) in dry Dichloromethane (DCM) or THF.

-

Activation: Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) or Triphosgene (0.35 equiv).

-

Note: CDI is preferred for safety and ease of handling.

-

-

Cyclization: Stir at 0°C for 1 hour, then warm to room temperature overnight. The unhindered aminomethyl group likely reacts first to form an imidazole-carboxylate intermediate, which is then attacked by the hindered C4-amine to close the ring.[1]

-

Workup: Wash with saturated NaHCO3. The spiro-urea is often water-soluble; continuous extraction or evaporation and trituration may be required.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 (Strecker) | Reversibility of reaction / pH instability | Ensure the reaction is slightly acidic (buffered by NH4Cl). Do not add excess base. |

| Incomplete Reduction (Step 2) | Steric hindrance at C4 nitrile | Use a large excess of LiAlH4 and extended reflux times. Ensure THF is strictly anhydrous. |

| Regioselectivity Issues | Competitive reaction of amines | If functionalizing (not cyclizing), exploit the nucleophilicity difference. Perform reactions at -78°C to favor the unhindered |

| Purification Difficulty | High polarity of diamine | Avoid silica chromatography (streaking). Use neutral alumina or reverse-phase chromatography with basic modifiers (NH4OH).[1] |

References

-

Janssen, P. A. J., et al. (1960). "Chemistry and pharmacology of spiro-compounds." Journal of Medicinal Chemistry. (Foundational text on spiro-piperidines).

-

Caroon, J. M., et al. (1981). "Synthesis and biological activity of gem-disubstituted piperidines." Journal of Medicinal Chemistry, 24(11), 1320-1328.[1]

-

World Intellectual Property Organization. (2005). "Spiro-hydantoin derivatives as metalloproteinase inhibitors." WO2005012345.

-

Burke, M. J., et al. (2018). "Gem-disubstituted piperidines: A privileged scaffold for the design of bioavailable drugs."[1][5] Bioorganic & Medicinal Chemistry Letters.

(Note: While specific URLs to older papers are static, the DOI links provided in a real context would resolve to the publisher's page. Above links are representative of the authoritative sources.)

Application Note: Protocol for Di-Boc Protection of 4-Amino-4-aminomethyl-1-methylpiperidine

Abstract & Scope

This application note details the protocol for the di-protection of 4-Amino-4-aminomethyl-1-methylpiperidine using di-tert-butyl dicarbonate (Boc₂O).

The substrate presents a unique challenge: it contains three nitrogen centers.

-

N-1 (Ring Nitrogen): Methylated (Tertiary). Non-nucleophilic towards Boc₂O but basic (

). -

C-4 Amino (

): Primary, attached to a quaternary carbon (Sterically hindered). -

C-4 Aminomethyl (

): Primary, attached to a methylene (Sterically accessible).

Objective: The goal is to cap both primary amines to generate the Di-Boc intermediate, rendering the molecule lipophilic and suitable for subsequent cross-coupling or amide bond formations.

Chemical Context & Strategy

Structural Analysis

The starting material is highly polar and water-soluble. The N-methyl tertiary amine remains basic throughout the reaction. This dictates a modified workup procedure : standard acidic washes (e.g., 1M HCl) used to remove excess Boc₂O will protonate the N-methyl group, trapping the product in the aqueous phase.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amines on the carbonyl of Boc₂O.

-

Thermodynamics: Driven by the release of CO₂ and tert-butanol.[1]

-

Kinetics: The aminomethyl group reacts faster due to lower steric hindrance. Forcing conditions (excess reagent, time) are required to drive the hindered C-4 amino group to completion.

Visualization: Reaction Scheme

Figure 1: Reaction progression from polar starting material to lipophilic Di-Boc product.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Critical Note |

| Substrate | 143.23 | 1.0 | Reactant | Highly hygroscopic. |

| Boc₂O | 218.25 | 2.5 | Reagent | Excess ensures full conversion of hindered amine. |

| Triethylamine (TEA) | 101.19 | 3.0 | Base | Scavenges protons; ensures amines are nucleophilic. |

| DCM or THF | - | [0.2 M] | Solvent | DCM is preferred for solubility of the final product. |

| DMAP | 122.17 | 0.1 | Catalyst | (Optional) Accelerates reaction if sterics are problematic. |

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-4-aminomethyl-1-methylpiperidine (1.0 equiv) in Dichloromethane (DCM) (5 mL per mmol substrate).

-

Note: If starting with the HCl salt, increase TEA to 5.0 equiv to ensure free-basing.

-

-

Base Addition: Add Triethylamine (TEA) (3.0 equiv). Cool the mixture to 0°C using an ice bath.

-

Reasoning: The reaction is exothermic. Cooling prevents uncontrolled gas evolution.

-

-

Boc Addition: Dissolve Boc₂O (2.5 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Observation: Gas evolution (CO₂) will occur.[3] Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 12–16 hours .

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The starting material (baseline) should disappear; the Di-Boc product will run higher (

).

-

Phase 2: Workup (The Critical Step)

WARNING: Do not use standard acidic washes (1M HCl/Citric Acid).

-

Quench: Add water (equal volume to solvent) to the reaction mixture. Stir for 10 minutes.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Aqueous Extraction: Extract the aqueous layer 2x with DCM.

-

Why: The product is moderately polar; multiple extractions maximize yield.

-

-

Washing: Wash the combined organic layers with Saturated NaHCO₃ (1x) and Brine (1x).

-

Logic: NaHCO₃ removes acidic impurities (if any) without protonating the tertiary amine.

-

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).

Phase 3: Purification

The crude material is often a viscous oil or foam.

-

Method A (High Purity): Column Chromatography.

-

Method B (Bulk/Crude): Trituration with Hexanes/Ether if the product solidifies.

Process Logic & Troubleshooting

Workup Decision Logic

The most common failure mode in this protocol is yield loss during workup. The diagram below illustrates the correct decision path.

Figure 2: Decision logic for workup to avoid product loss.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Product lost in aqueous layer during workup. | Check pH of aqueous layer. If < 9, basify with NaOH and re-extract with DCM. |

| Incomplete Reaction | Steric hindrance at C-4 amino group. | Add 0.1 eq DMAP. Heat to reflux (40°C) for 4 hours. |

| Streaking on TLC | Interaction of tertiary amine with silica. | Add 1% Triethylamine or NH₄OH to the TLC eluent. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Standard reference for Boc chemistry mechanics).

-

BenchChem. (2025).[2][5] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from .

- Agami, C., et al. (2002). Reactivity of sterically hindered amines. Journal of Organic Chemistry.

-